molecular formula C16H17ClN4O3 B2952816 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1903165-50-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2952816
CAS No.: 1903165-50-3
M. Wt: 348.79
InChI Key: XJWWRCHCEMOSDF-UHFFFAOYSA-N
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Description

The compound features a benzo[f][1,4]oxazepin core substituted with a 7-chloro group and a 3-oxo moiety, linked via an ethyl group to a 1-methylpyrazole-5-carboxamide. While direct data on its synthesis or bioactivity are unavailable in the provided evidence, its structural analogs (e.g., pyrazole carboxamides and benzoxazepin derivatives) offer insights into its properties .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-20-13(4-5-19-20)16(23)18-6-7-21-9-11-8-12(17)2-3-14(11)24-10-15(21)22/h2-5,8H,6-7,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWWRCHCEMOSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable chlorinated benzene derivative and an amine.

    Attachment of the pyrazole moiety: This step involves the reaction of the oxazepine intermediate with a pyrazole derivative under controlled conditions.

    Final coupling: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorinated site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using amines in polar solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Derivatives

describes pyrazole carboxamide derivatives (e.g., compounds 3a–3p ) with varying aryl substitutions. Key comparisons include:

Property Target Compound Compound 3a () Compound 3d ()
Core Structure Benzo[f][1,4]oxazepin + pyrazole carboxamide 1-Phenylpyrazole carboxamide + chlorophenylpyrazole 4-Fluorophenylpyrazole carboxamide + chlorophenylpyrazole
Substituents 7-Chloro, 3-oxo, ethyl linker Phenyl groups at pyrazole and carboxamide positions 4-Fluorophenyl and phenyl groups
Synthetic Yield Not reported 68% 71%
Melting Point Not reported 133–135°C 181–183°C
Key Spectral Data Not available $^1$H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) $^1$H-NMR: δ 8.12 (s, 1H), 7.51–7.21 (m, 9H)
Elemental Analysis (C%) Not available Calcd: 62.61%; Found: 62.82% Calcd: 59.54%; Found: 59.72%

Key Observations :

  • The target compound’s benzooxazepin core distinguishes it from the arylpyrazole derivatives in . The seven-membered oxazepin ring likely enhances conformational flexibility compared to rigid aryl groups in 3a–3d .
  • Substituted pyrazole carboxamides in exhibit moderate to high yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting similar synthetic feasibility for the target compound .
  • Electron-withdrawing substituents (e.g., 4-fluoro in 3d ) reduce carbon content in elemental analysis, a trend that may extend to the target’s 7-chloro group .

Comparison with Benzodiazepine-like Heterocycles

describes a benzo[b][1,4]oxazin derivative synthesized via cesium carbonate-mediated alkylation. Structural differences include:

Property Target Compound Benzo[b][1,4]oxazin Derivative ()
Ring System Benzo[f][1,4]oxazepin (7-membered) Benzo[b][1,4]oxazin (6-membered)
Key Substituents 7-Chloro, 3-oxo, ethyl-pyrazole carboxamide 3-Oxo, acetic acid linker, 1,2,4-oxadiazole
Synthetic Method Not reported Alkylation with cesium carbonate in DMF

Key Observations :

  • Both compounds feature 3-oxo groups, which may enhance hydrogen-bonding interactions in pharmacological applications.

Pharmacological Implications of Substituents

  • Chloro Substituents : The 7-chloro group in the target compound mirrors the chloro-substituted pyrazoles in (3a , 3b ), which are associated with enhanced lipophilicity and metabolic stability .
  • Pyrazole Carboxamide : The 1-methylpyrazole-5-carboxamide moiety is structurally analogous to compounds in , where aryl substitutions modulate solubility and target affinity .

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